3,6-dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one is a nitrogen-containing heterocyclic compound. It belongs to the class of quinazolinones, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol .
Mechanism of Action
Target of Action
Similar compounds, such as dihydroquinazolin-4(1h)-one derivatives, have been shown to exhibit significant inhibitory potential against α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates, and their inhibition can help manage blood glucose levels, particularly in the context of diabetes .
Mode of Action
It’s worth noting that similar compounds, such as dihydroquinazolin-4(1h)-one derivatives, have been found to exhibit competitive inhibition for α-amylase and non-competitive inhibition for α-glucosidase . This suggests that these compounds may bind to the active sites of these enzymes, preventing them from catalyzing the breakdown of carbohydrates .
Biochemical Pathways
Given the potential inhibitory effects on α-amylase and α-glucosidase, it can be inferred that this compound may impact carbohydrate metabolism, specifically the breakdown of complex carbohydrates into simpler sugars .
Result of Action
Based on the potential inhibitory effects on α-amylase and α-glucosidase, it can be inferred that this compound may help regulate blood glucose levels by slowing down the breakdown of carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone. Various catalysts can be used to facilitate this reaction, including heterogeneous Lewis acid catalysts, such as cross-linked poly(4-vinylpyridine) supported BF3 . The reaction is usually carried out in ethanol at reflux conditions, resulting in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of recyclable catalysts and benign solvents, such as aqueous media, is preferred to ensure environmental sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions may introduce different alkyl or aryl groups .
Scientific Research Applications
3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolin-4-one: A core structural component in various biologically active compounds.
3-aryl-3,4-dihydroquinazolin-4-one: Known for its antimicrobial and anticancer activities.
6-methoxy-7-hydroxyquinazolin-4-one: Exhibits unique pharmacological properties.
Uniqueness
3,6-Dihydroxy-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups at positions 3 and 6, along with a methyl group at position 2, contribute to its unique reactivity and potential therapeutic applications .
Properties
IUPAC Name |
3,6-dihydroxy-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14/h2-4,12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHNGGVFROMDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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